molecular formula C8H11NO2S B082039 N,2-dimethylbenzenesulfonamide CAS No. 13440-22-7

N,2-dimethylbenzenesulfonamide

Cat. No. B082039
CAS RN: 13440-22-7
M. Wt: 185.25 g/mol
InChI Key: BAJXNEYFJDMIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethylbenzenesulfonamide, also known as tosylamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has a wide range of applications in various fields such as medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of N,2-dimethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye. This inhibition leads to a decrease in intraocular pressure and has been used in the treatment of glaucoma.

Biochemical And Physiological Effects

N,2-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. It has also been shown to inhibit the activity of urease, an enzyme that plays a role in the breakdown of urea in the body. This inhibition has been used in the treatment of urease-related diseases such as Helicobacter pylori infection.

Advantages And Limitations For Lab Experiments

N,2-dimethylbenzenesulfonamide has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has a number of limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a drug.

Future Directions

There are a number of future directions for the study of N,2-dimethylbenzenesulfonamide. One area of research is the development of new drugs based on this compound. It has been shown to have potential as an inhibitor of a number of enzymes, and further research may lead to the development of new drugs for the treatment of a variety of diseases. Another area of research is the study of the mechanism of action of N,2-dimethylbenzenesulfonamide. Further research may lead to a better understanding of how this compound works and how it can be used to develop new drugs. Finally, there is also potential for the use of N,2-dimethylbenzenesulfonamide in the development of new catalysts for organic synthesis.

Scientific Research Applications

N,2-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a ligand for metal catalysts. It has also been used in the development of new drugs and in the study of enzyme inhibitors.

properties

CAS RN

13440-22-7

Product Name

N,2-dimethylbenzenesulfonamide

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)12(10,11)9-2/h3-6,9H,1-2H3

InChI Key

BAJXNEYFJDMIFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC

synonyms

N-Methyl-o-toluenesulfonamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methylbenzenesulfonyl chloride (37.4 g, 0.196 mol) in methylene chloride (300 ml) at -5° to 0° under nitrogen was added liquid methylamine (27.5 ml, 0.588 mol) at a rate to maintain an internal temperature less than 10°. The reaction mixture was stirred at 0° for 1/2 hour and then allowed to warm to room temperature. After 11/4 hours, filtration and concentration of the filtrate gave an oil which solidified upon cooling. Washing the solid with n-butyl chloride gave N,2-dimethylbenzenesulfonamide as a light yellow powder (28.4 g, 78%), mp. 62°-64°.
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